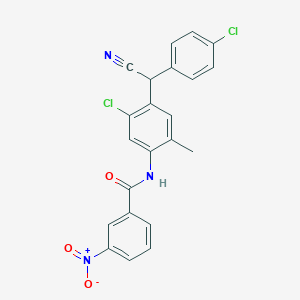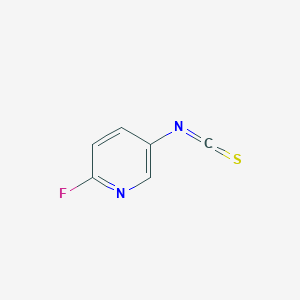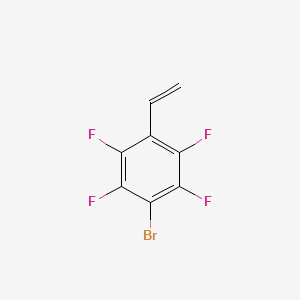
1-Bromo-2,3,5,6-tetrafluoro-4-vinylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,3,5,6-tetrafluoro-4-vinylbenzene is a halogenated aromatic compound with the molecular formula C8H3BrF4. It is characterized by the presence of bromine, fluorine, and a vinyl group attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3,5,6-tetrafluoro-4-vinylbenzene can be synthesized through various methods. One common approach involves the bromination of 2,3,5,6-tetrafluoro-4-vinylbenzene using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2,3,5,6-tetrafluoro-4-vinylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 2,3,5,6-tetrafluoro-4-ethylbenzene.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in the formation of ethyl-substituted compounds .
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,3,5,6-tetrafluoro-4-vinylbenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Bromo-2,3,5,6-tetrafluoro-4-vinylbenzene involves its interaction with various molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The vinyl group provides a site for further functionalization, enabling the synthesis of diverse derivatives .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2,3,5,6-tetrafluorobenzene: Lacks the vinyl group, making it less versatile for further functionalization.
2,3,5,6-Tetrafluoro-4-vinylbenzene: Lacks the bromine atom, reducing its reactivity in substitution reactions.
Uniqueness: 1-Bromo-2,3,5,6-tetrafluoro-4-vinylbenzene is unique due to the combination of bromine, fluorine, and a vinyl group on the benzene ring. This combination imparts distinct reactivity and versatility, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H3BrF4 |
|---|---|
Molekulargewicht |
255.01 g/mol |
IUPAC-Name |
1-bromo-4-ethenyl-2,3,5,6-tetrafluorobenzene |
InChI |
InChI=1S/C8H3BrF4/c1-2-3-5(10)7(12)4(9)8(13)6(3)11/h2H,1H2 |
InChI-Schlüssel |
ZPIVLPOWNWQXSA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(C(=C(C(=C1F)F)Br)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


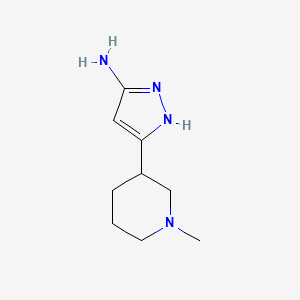
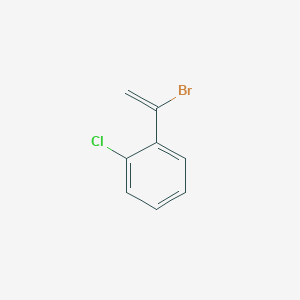
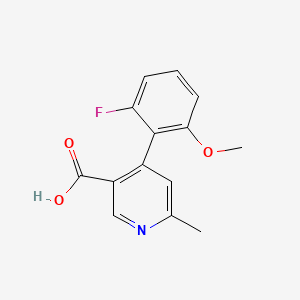
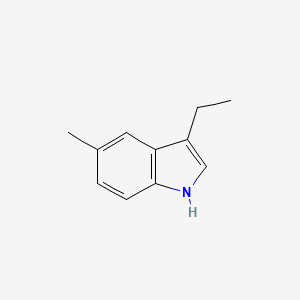
![2,4-Dichloro-6-phenylbenzo[h]quinoline](/img/structure/B13702722.png)
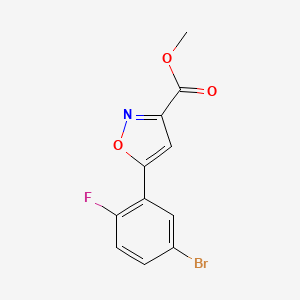
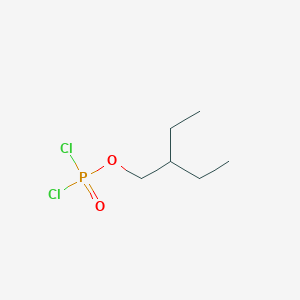
![1-(2,2-Difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13702735.png)
![7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13702737.png)

![6-Methoxyimidazo[1,5-a]pyridin-3-amine](/img/structure/B13702768.png)

